molecular formula C15H13ClO2 B183192 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 61035-74-3

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Cat. No.: B183192
CAS No.: 61035-74-3
M. Wt: 260.71 g/mol
InChI Key: FSWVMYKVMVKHDH-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone is a substituted acetophenone derivative characterized by a 4-chlorobenzyloxy group attached to the para position of the phenyl ring. Its molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol. The compound is synthesized via nucleophilic aromatic substitution, where 4-hydroxyacetophenone reacts with 4-chlorobenzyl chloride in the presence of anhydrous potassium carbonate under reflux conditions in ethanol . The product is isolated through precipitation, filtration, and recrystallization. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of chalcone derivatives, antimicrobial agents, and other bioactive molecules .

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWVMYKVMVKHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342307
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-74-3
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)phenol, followed by the reaction of this intermediate with acetyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage, and an acid catalyst such as hydrochloric acid for the acetylation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as precise control of temperature and pressure, are critical factors in ensuring the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}acetic acid.

    Reduction: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone exhibits a variety of applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as a building block for synthesizing more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic routes.

Biology

  • Biological Activity Investigation: Research has been conducted to explore its interactions with biomolecules. Its potential as an antimicrobial agent has garnered attention due to its structural similarities to known bioactive compounds.

Medicine

  • Therapeutic Properties: Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Its mechanism of action likely involves modulation of specific biochemical pathways through interactions with enzymes or receptors.

Industry

  • Specialty Chemicals Production: The compound is utilized in the manufacture of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines when treated with varying concentrations of this compound, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorobenzyl group and the ethanone moiety may contribute to its binding affinity and specificity for these targets, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The addition of hydroxyl (-OH) or methoxy (-OCH₃) groups to the phenyl ring increases molecular polarity and alters solubility .
  • Bromine substitution (vs. chlorine) marginally increases molecular weight and may enhance bioactivity in specific contexts .

Phenoxy and Heterocyclic Analogues

Compound Name Structure Molecular Weight (g/mol) Applications References
1-(4-(4-Chlorophenoxy)phenyl)ethanone Phenoxy linkage instead of benzyloxy 246.69 Broad-spectrum organic intermediate
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-amino substitution 278.34 Antibacterial activity against S. aureus
1-(3-Methoxyphenyl)ethanone Methoxy group at meta position 166.18 Precursor for anti-inflammatory thiazoles

Key Observations :

  • Replacement of the benzyloxy group with a phenoxy linkage reduces steric hindrance and molecular weight, favoring simpler synthetic routes .

Functionalized Derivatives for Bioactivity

Compound Name Functional Group Molecular Weight (g/mol) Bioactivity References
(E)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide Thiosemicarbazone moiety 383.90 Anticancer and antimicrobial potential
1-(4-Amino-2-hydroxyphenyl)ethanone Amino and hydroxyl groups 187.63 Chelating agent for metal complexes
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone Dual aryl substitution 260.75 Antimicrobial activity against E. coli

Key Observations :

  • Thiosemicarbazone derivatives exhibit enhanced bioactivity due to their metal-chelating properties .
  • Amino and hydroxyl groups enable coordination chemistry, useful in designing metal-based therapeutics .

Biological Activity

Overview

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone, with the molecular formula C15H13ClO2, is an organic compound notable for its potential biological activities. This compound features a chlorobenzyl group linked to a phenyl ring through an ether bond, alongside an ethanone moiety. Its structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological and biochemical research.

  • Molecular Weight : 272.72 g/mol
  • Melting Point : 99–102 °C
  • Chemical Structure :
C15H13ClO2\text{C}_{15}\text{H}_{13}\text{ClO}_{2}

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors, modulating biochemical pathways. The presence of the chlorobenzyl group may enhance its binding affinity to these targets, influencing various physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound demonstrated high activity against multiple pathogenic microbes, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS tests. These studies indicate that the compound possesses moderate antioxidant activity, which could contribute to its therapeutic potential in preventing oxidative stress-related diseases .

Cytotoxicity and Pharmacological Effects

In vivo studies have assessed the cytotoxic effects of this compound, revealing that it can induce cell death in certain cancer cell lines at specific concentrations. For example, IC50 values have been determined in various assays, indicating effective concentrations for inhibiting cell growth .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; significant inhibition observed
AntioxidantModerate antioxidant activity measured by DPPH and ABTS assays
CytotoxicityInduces cell death in cancer cell lines; IC50 values indicate effective concentrations

Detailed Research Findings

  • Antimicrobial Studies : A study involving the synthesis and evaluation of related compounds found that derivatives of this compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Evaluation : In antioxidant assays, the compound was compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), showing lower but significant inhibition rates .
  • Cytotoxicity Analysis : The compound's cytotoxic effects were tested on various cancer cell lines, with results indicating that it effectively inhibits cell proliferation at concentrations ranging from 30 to 100 nM .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds such as:

  • 1-{4-[(4-Bromobenzyl)oxy]phenyl}ethanone : Exhibits different reactivity due to bromine substitution.
  • 1-{4-[(4-Fluorobenzyl)oxy]phenyl}ethanone : Shows variations in binding affinity and biological effects due to fluorine presence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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